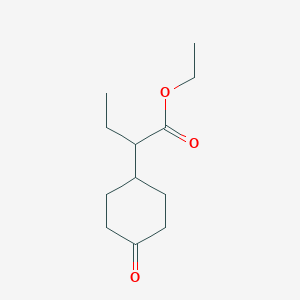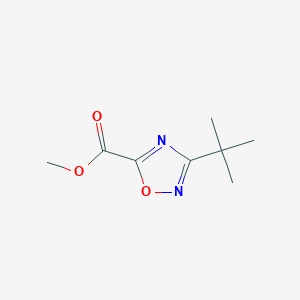
Bis(t-butylimido)bis(dimethylamino)molybdenum(VI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(t-butylimido)bis(dimethylamino)molybdenum(VI) is a metal-organic compound with the formula Mo[N(t-Bu)]2(NMe2)2. It is known for its use as a catalyst and precursor in various chemical reactions and industrial applications. The compound is typically a solid, often appearing as green crystals, and is sensitive to light and oxygen .
Aplicaciones Científicas De Investigación
Bis(t-butylimido)bis(dimethylamino)molybdenum(VI) has several scientific research applications:
Catalysis: It is used as a catalyst in redox reactions, such as catalytic carbonylation and alkylation reactions.
Precursor Compound: The compound serves as a precursor for the synthesis of other metal-organic compounds, aiding in the creation of metal complexes with specific properties.
Electronic Materials: It is used in the preparation of electronic materials, such as organic thin-film solar cells and organic light-emitting diodes.
Mecanismo De Acción
Target of Action
Bis(t-butylimido)bis(dimethylamino)molybdenum(VI) is a molybdenum-based organometallic compound . It primarily targets the processes of oxidation-reduction reactions, acting as a catalyst . It also plays a significant role in organic synthesis and energy conversion .
Mode of Action
The compound interacts with its targets by facilitating the transfer of electrons in oxidation-reduction reactions . This accelerates the reaction rate, enabling efficient synthesis and energy conversion .
Biochemical Pathways
The primary biochemical pathway affected by Bis(t-butylimido)bis(dimethylamino)molybdenum(VI) is the oxidation-reduction process . The compound acts as a catalyst, enhancing the efficiency of these reactions. The downstream effects include accelerated organic synthesis and energy conversion .
Pharmacokinetics
It’s known that the compound is air sensitive, moisture sensitive, and should be stored cold . These factors may impact its bioavailability.
Result of Action
The molecular and cellular effects of Bis(t-butylimido)bis(dimethylamino)molybdenum(VI)'s action primarily involve the facilitation of oxidation-reduction reactions . This leads to enhanced efficiency in organic synthesis and energy conversion .
Action Environment
The action of Bis(t-butylimido)bis(dimethylamino)molybdenum(VI) is influenced by environmental factors. It’s sensitive to air and moisture, and it’s recommended to store it in a cold environment . These factors can affect the compound’s stability, action, and efficacy .
Safety and Hazards
Métodos De Preparación
The synthesis of Bis(t-butylimido)bis(dimethylamino)molybdenum(VI) is relatively complex and generally requires metal-organic chemical synthesis methods. One common approach involves the reaction of molybdenum hexacarbonyl with tert-butylamine and dimethylamine under controlled conditions. The reaction typically takes place in an inert atmosphere to prevent oxidation and degradation of the compound .
Análisis De Reacciones Químicas
Bis(t-butylimido)bis(dimethylamino)molybdenum(VI) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form molybdenum oxides.
Reduction: It can be reduced to lower oxidation states of molybdenum.
Substitution: The dimethylamino and t-butylimido groups can be substituted with other ligands under appropriate conditions.
Common reagents used in these reactions include oxygen, hydrogen, and various organic ligands. The major products formed depend on the specific reaction conditions and reagents used .
Comparación Con Compuestos Similares
Bis(t-butylimido)bis(dimethylamino)molybdenum(VI) can be compared with other similar compounds, such as:
- Bis(tert-butylimino)bis(dimethylamino)molybdenum(VI)
- Bis(dimethylamido)molybdenum(VI)
- Molybdenum carbonitride compounds
These compounds share similar structures and properties but differ in their specific applications and reactivity. Bis(t-butylimido)bis(dimethylamino)molybdenum(VI) is unique in its combination of t-butylimido and dimethylamino ligands, which confer specific catalytic properties .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for Bis(t-butylimido)bis(dimethylamino)molybdenum(VI), 98% involves the reaction of t-butylimido chloride with dimethylamine followed by reaction with molybdenum hexacarbonyl.", "Starting Materials": [ "t-butylimido chloride", "dimethylamine", "molybdenum hexacarbonyl" ], "Reaction": [ "Step 1: t-butylimido chloride is reacted with excess dimethylamine in anhydrous THF at -78°C to form t-butylimido dimethylamine.", "Step 2: The resulting t-butylimido dimethylamine is then reacted with molybdenum hexacarbonyl in anhydrous THF at room temperature to form Bis(t-butylimido)bis(dimethylamino)molybdenum(VI).", "Step 3: The product is purified by column chromatography to obtain Bis(t-butylimido)bis(dimethylamino)molybdenum(VI), 98%." ] } | |
Número CAS |
923956-62-1 |
Fórmula molecular |
C12H30MoN4 |
Peso molecular |
326.34 g/mol |
Nombre IUPAC |
bis(tert-butylimino)molybdenum(2+);dimethylazanide |
InChI |
InChI=1S/2C4H9N.2C2H6N.Mo/c2*1-4(2,3)5;2*1-3-2;/h2*1-3H3;2*1-2H3;/q;;2*-1;+2 |
Clave InChI |
KUMGWCYRXZGGGP-UHFFFAOYSA-N |
SMILES |
CC(C)(C)N=[Mo+2]=NC(C)(C)C.C[N-]C.C[N-]C |
SMILES canónico |
CC(C)(C)N=[Mo+2]=NC(C)(C)C.C[N-]C.C[N-]C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methanimidamide, N,N'-bis[2,6-bis(1-methylethyl)phenyl]-](/img/structure/B6309637.png)







![Bis[2-(4-methyldiphenylphosphino)phenyl]methane; 90%](/img/structure/B6309683.png)
![Bis{P,P'-1,5-diphenyl-3,7-bis[(4-hydrogenphosphonate)phenyl]-1,5,3,7-diazadiphosphocine} nickel(II) bromide](/img/structure/B6309689.png)
![Bis{[micro-[di(trimethylsilyl)amide]}bis{[di(trimethylsilyl)amide]}dicobalt(II)](/img/structure/B6309719.png)
![5-[(3,5-dicarboxylatophenyl)diazenyl]benzene-1,3-dicarboxylate;iron(3+);oxygen(2-);dihydroxide;tetrahydrate](/img/structure/B6309725.png)
![Chloro[1,3-bis(1,1'-dimethylethyl)2H-imidazol-2-ylidene]gold(I)](/img/structure/B6309727.png)
